4-Chloro-2-cyclobutylquinazoline

Overview

Description

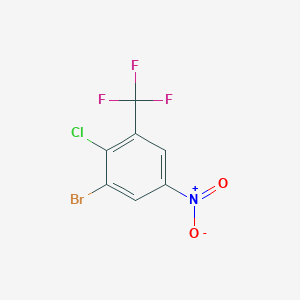

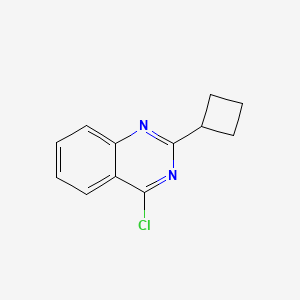

4-Chloro-2-cyclobutylquinazoline is a chemical compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of this compound can be achieved from 4-Hydroxy-2-(cyclobutyl)quinazoline . Chemicalbook provides 3 synthetic routes for this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core with a chloro group at the 4th position and a cyclobutyl group at the 2nd position . More detailed structural analysis can be performed using tools like ChemSpider and MolView .Physical And Chemical Properties Analysis

This compound has physical and chemical properties such as melting point, boiling point, density, and toxicity . More detailed analysis of these properties can be performed using principles of physicochemical property analysis .Scientific Research Applications

Anticancer Properties

- Apoptosis Inducers: Compounds related to 4-Chloro-2-cyclobutylquinazoline have been studied for their potential as apoptosis inducers and anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine showed potent apoptosis induction and efficacy in cancer models, including human MX-1 breast cancer and other mouse xenograft cancer models (Sirisoma et al., 2009).

Synthesis and Biological Screening

- Hybrid Molecules: Synthesis of hybrid molecules combining 4-chloro-3,4-dihydroquinazolines with other active compounds has been explored for their potential in treating diseases like malaria, tuberculosis, and microbial infections. These compounds have also been evaluated for cytotoxic features and ADME (Absorption, Distribution, Metabolism, and Excretion) properties (Patel et al., 2020).

Advanced Synthesis Techniques

- Microwave-Assisted Synthesis: The use of microwave irradiation has been employed for the synthesis of N-aryl heterocyclic substituted-4-aminoquinazoline compounds from 4-chloro-quinazoline, demonstrating advantages in efficiency and speed (Liu et al., 2006).

Herbicidal Activities

- Agricultural Applications: Novel compounds derived from 4-chloro-4-oxazolin-2-ones have shown significant herbicidal activity against broadleaf and narrowleaf weeds, demonstrating the versatility of 4-chloro compounds in agricultural applications (Kudo et al., 1998).

Antiplasmodial and Antimicrobial Activities

- Anti-Malaria and Anti-Microbial Agents: Research on 2-chloro-4-aminoquinazolines has shown potential in developing new antimicrobial agents with activities against malaria and other microbial threats (Samel et al., 2011).

Antidepressant Drug Development

- Potential in Psychiatry: Studies on 4-phenylquinoline derivatives, which are structurally related to this compound, have explored their use as potential antidepressants, indicating the broader scope of these compounds in medicinal chemistry (Alhaider et al., 1985).

Drug Synthesis and Quality Monitoring

- Manufacturing and Quality Control: Techniques have been developed for monitoring synthetic reactions during the manufacture of key intermediates in antihypertensive drugs, demonstrating the importance of 4-chloroquinazoline derivatives in pharmaceutical production (Rao et al., 2006).

Safety and Hazards

The safety data sheet for 4-Chloro-2-cyclobutylquinazoline indicates that it has hazards such as acute toxicity (oral, skin, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . Precautionary measures include wearing protective equipment, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

properties

IUPAC Name |

4-chloro-2-cyclobutylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-11-9-6-1-2-7-10(9)14-12(15-11)8-4-3-5-8/h1-2,6-8H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVAKRZMXQTBMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC3=CC=CC=C3C(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B3212051.png)

![3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B3212059.png)

![3-[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B3212066.png)

![N-cyclohexyl-2-[(2-{3-[(2-furylmethyl)amino]-3-oxopropyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B3212076.png)

![N-cyclohexyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3212083.png)

![2-[4-(Dicyanomethylidene)thieno[2,3-f][1]benzothiol-8-ylidene]propanedinitrile](/img/structure/B3212121.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212137.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212145.png)